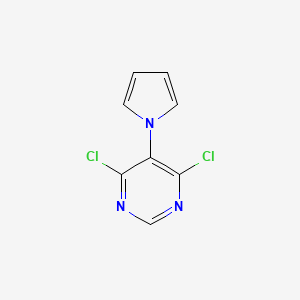![molecular formula C13H11FN2O2S B12628015 2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 921212-07-9](/img/structure/B12628015.png)
2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, an amino group, and a carboxylic acid group attached to a pyridine ring, along with a sulfanyl group substituted with a 4-methylphenyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration and Reduction: The starting material, 2-amino-5-nitropyridine, undergoes nitration followed by reduction to yield 2-amino-5-fluoropyridine.
Sulfurization: The 2-amino-5-fluoropyridine is then subjected to sulfurization using 4-methylthiophenol under basic conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino and sulfanyl groups can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the amino group play crucial roles in binding to enzymes and receptors, modulating their activity. The sulfanyl group contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Lacks the sulfanyl and carboxylic acid groups, making it less versatile in chemical reactions.
2-Amino-6-fluorobenzoic acid: Contains a benzoic acid ring instead of a pyridine ring, leading to different chemical properties.
5-Fluoro-2-pyridinamine: Similar structure but lacks the carboxylic acid group, affecting its biological activity.
Uniqueness
2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity to molecular targets, while the sulfanyl group provides additional sites for chemical modification .
Properties
CAS No. |
921212-07-9 |
|---|---|
Molecular Formula |
C13H11FN2O2S |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-amino-5-fluoro-6-(4-methylphenyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11FN2O2S/c1-7-2-4-8(5-3-7)19-12-10(14)6-9(13(17)18)11(15)16-12/h2-6H,1H3,(H2,15,16)(H,17,18) |
InChI Key |
WURGPVFOAVOHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C(=N2)N)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)

![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
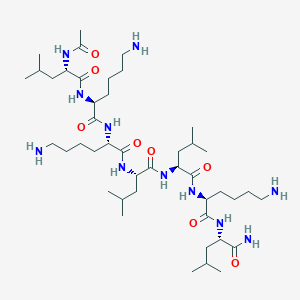
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
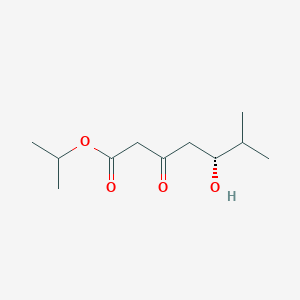
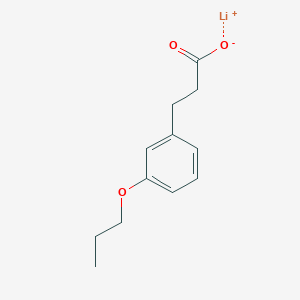
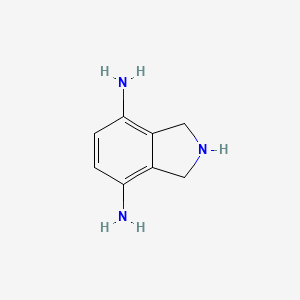
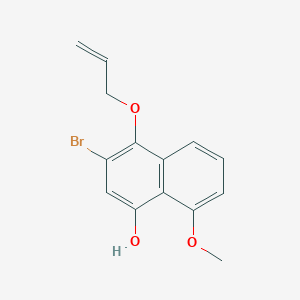
![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
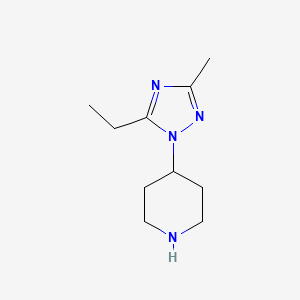

![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
